1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Overview
Description
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with an imidazo[4,5-b]pyridine core. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
The synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with an imidazo[4,5-b]pyridine precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or imidazo[4,5-b]pyridine rings are replaced by other groups. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one can be compared with other similar compounds such as:
2-Piperidin-4-yl-1H-benzimidazole: This compound shares a similar piperidine ring but has a benzimidazole core instead of an imidazo[4,5-b]pyridine core.
3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine: This compound has a similar imidazo[4,5-b]pyridine core but with different substituents. The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-piperidin-4-yl-3H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-14-10-9(2-1-5-13-10)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFPLKBXGDCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(NC2=O)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624481 | |
Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185961-99-3 | |
Record name | BMS-973013 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185961993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-973013 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSF73ZBU2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the development of efficient synthetic routes for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one significant for pharmaceutical research?
A1: The compound this compound (1) represents a key structural motif in over 1000 distinct CGRP receptor antagonists. [] Having access to efficient and scalable synthetic methods for this substructure is crucial for several reasons:
- Process Optimization: The development of two complementary syntheses, one featuring a chemoselective reductive amination and the other utilizing a palladium-catalyzed amination, provides flexibility in choosing the optimal route based on factors like cost, availability of starting materials, and desired scale. []
Q2: What challenges were encountered during the development of synthetic routes for this compound, and how were they addressed?
A2: One of the main challenges encountered during the development of synthetic routes for 1 was achieving high selectivity in specific reaction steps. For instance, one of the routes initially faced selectivity issues during a crucial amination step. [] To overcome this, the researchers employed an ammonia surrogate in a palladium-catalyzed amination, successfully improving the selectivity and yield of the desired product. [] This highlights the importance of optimizing reaction conditions and exploring alternative synthetic strategies to address selectivity challenges in organic synthesis.
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